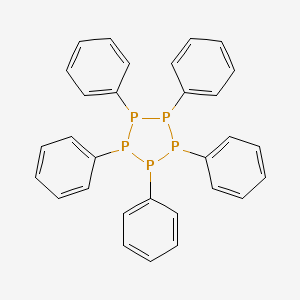
Pentaphenylcyclopentaphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaphenylcyclopentaphosphane is an organophosphorus compound with the chemical formula ( \text{C}{30}\text{H}{25}\text{P}_5 ) It consists of a cyclopentane ring where each carbon atom is bonded to a phenyl group and a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentaphenylcyclopentaphosphane can be synthesized through the reaction of diphenylphosphine chloride (( \text{PhPCl}2 )) with thermally activated zinc powder in tetrahydrofuran (THF). The reaction proceeds as follows: [ 5 \text{PhPCl}2 + 5 \text{Zn} \rightarrow \text{C}{30}\text{H}{25}\text{P}_5 + 5 \text{ZnCl}_2 ] This method provides a convenient and high-yield synthesis of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available reagents such as diphenylphosphine chloride and zinc makes this process feasible for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentaphenylcyclopentaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions with various metal halides to form metal-phosphorus complexes.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (( \text{H}_2\text{O}_2 )) can be used to oxidize this compound.
Substitution: Metal halides like copper(I) chloride (( \text{CuCl} )) are commonly used in substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can yield compounds such as diphenylphosphine oxide (( \text{Ph}_2\text{P(O)H} )).
Substitution: Substitution reactions with metal halides can form complexes like tetranuclear copper(I) chloride complexes.
Wissenschaftliche Forschungsanwendungen
Pentaphenylcyclopentaphosphane has several applications in scientific research:
Coordination Chemistry: It is used as a ligand in the formation of metal-phosphorus complexes, which are studied for their unique structural and electronic properties.
Materials Science:
Organophosphorus Chemistry: This compound serves as a building block for the synthesis of other organophosphorus compounds, contributing to advancements in this field.
Wirkmechanismus
The mechanism of action of pentaphenylcyclopentaphosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. The phosphorus atoms in the compound can donate electron pairs to metal atoms, facilitating the formation of metal-phosphorus bonds. This coordination can influence the electronic properties of the metal centers, making the resulting complexes useful in various catalytic and electronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaphenylphosphorus: An organophosphorus compound with the formula ( \text{Ph}_5\text{P} ), where a central phosphorus atom is bonded to five phenyl groups.
Cyclophosphazenes: Compounds containing a ring of alternating phosphorus and nitrogen atoms, often used in materials science and coordination chemistry.
Uniqueness
Pentaphenylcyclopentaphosphane is unique due to its cyclopentane ring structure with phosphorus atoms, which allows it to form stable and versatile metal-phosphorus complexes. This structural feature distinguishes it from other organophosphorus compounds and cyclophosphazenes, providing unique opportunities for research and applications in coordination chemistry and materials science .
Eigenschaften
Molekularformel |
C30H25P5 |
|---|---|
Molekulargewicht |
540.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentakis-phenylpentaphospholane |
InChI |
InChI=1S/C30H25P5/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H |
InChI-Schlüssel |
ZWRMRAPCUFXCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2P(P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


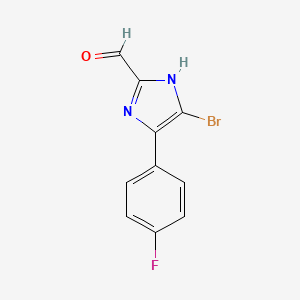
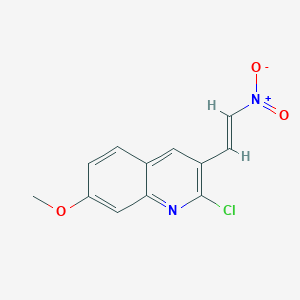
![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
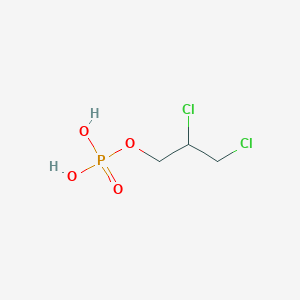
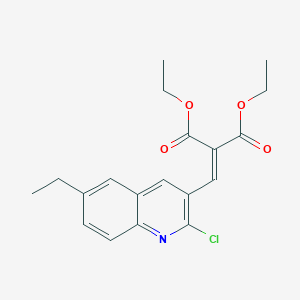
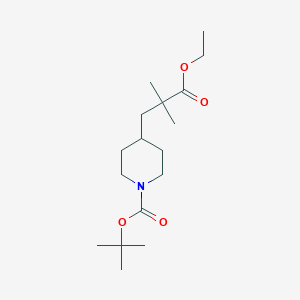
![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
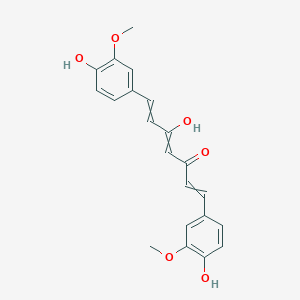
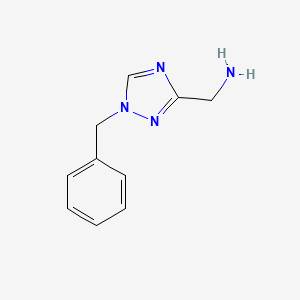
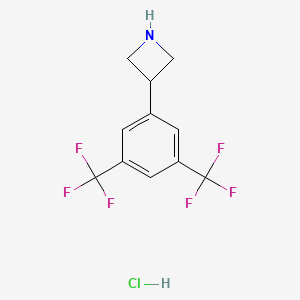
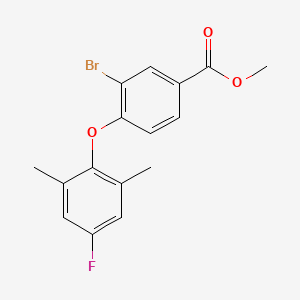
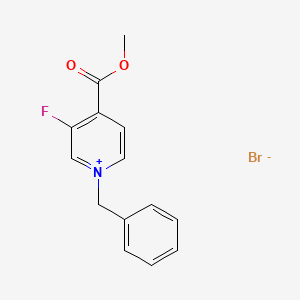
![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)

